Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside

X-ray crystallography Conformational analysis Solid-state properties

Achieving stereocontrol in β-rhamnosidic bond formation remains a significant challenge in bacterial oligosaccharide synthesis. Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside (CAS 181136-65-2) is a fully protected, shelf-stable thioglycoside donor that directly addresses this bottleneck. - Disarmed acetyl protection favors β-selectivity by stabilizing the glycosyl triflate intermediate, outperforming armed benzyl donors. - The phenylthio aglycone ensures orthogonal stability, enabling multi-step convergent synthesis without premature activation. - Acetyl groups are cleavable under mild Zemplén conditions, ensuring compatibility with acid-labile aglycones. Supplied with rigorous analytical documentation to support reproducible glycosylation results.

Molecular Formula C18H22O7S
Molecular Weight 382.4 g/mol
CAS No. 181136-65-2
Cat. No. B066755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside
CAS181136-65-2
SynonymsPhenyl2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside
Molecular FormulaC18H22O7S
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3/t10-,15-,16+,17+,18-/m0/s1
InChIKeyYPJGKQRQWRZEKO-VVRBALCJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 2,3,4-Tri-O-acetyl-α-L-thiorhamnopyranoside Overview


Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside (CAS 181136-65-2) is a fully protected thioglycoside building block derived from L-rhamnose. Its molecular structure features a phenylthio aglycone at the anomeric center and acetyl ester protecting groups at the 2-, 3-, and 4-hydroxyl positions [1]. This compound is primarily utilized as a stable, shelf-stable glycosyl donor in the stereocontrolled synthesis of complex oligosaccharides and glycoconjugates [1][2]. The presence of the thio-glycosidic bond provides orthogonal stability, allowing it to serve as a masked anomeric center that can be selectively activated under specific thiophilic conditions.

Per-O-acetyl protected “disarmed” thioglycosyl donor
Phenylthio aglycone enables orthogonal thiophilic activation
Solid-state structure verified by single-crystal X-ray diffraction

Non-Interchangeability with Other Thioglycoside Donors


Direct substitution of this compound with other thioglycoside donors (e.g., ethyl, benzyl-protected, or other aryl thioglycosides) is not advised without a full re-optimization of the glycosylation protocol. The electron-withdrawing nature of the acetyl protecting groups fundamentally alters the reactivity profile of the donor compared to electron-donating benzyl ethers, placing it in a distinct 'armed-disarmed' reactivity class [1]. This difference manifests in altered activation temperatures, divergent stereoselectivity outcomes, and varying susceptibility to side reactions like aglycon transfer [2]. Consequently, procurement decisions must be based on the specific synthetic requirements for donor stability and the desired stereochemical outcome, as detailed in the evidence below.

Attribute
Acetyl-Protected Donor
Benzyl-Protected Donor
Reactivity class
Disarmed (electron-withdrawing)
Armed (electron-donating)
Activation threshold
May require higher temperature
Activates at lower temperature
Stereoselectivity bias
May favor β-glycoside formation
Often favors α-glycoside formation

Direct substitution may shift reaction outcomes; protocol re-optimization is advised.

Quantitative Differentiation Evidence


Crystal Structure vs. Non-Acetylated Analog

The solid-state structure of phenyl 2,3,4-tri-O-acetyl-1-thio-α-L-rhamnopyranoside has been unequivocally determined by single-crystal X-ray diffraction [1]. The molecule crystallizes in the monoclinic space group P21 with a unit cell volume of 996.0(2) ų [1]. The pyranose ring adopts a ¹C₄ conformation. This is in direct contrast to the non-acetylated analog, phenyl 1-thio-α-L-rhamnopyranoside, which crystallizes in the orthorhombic space group P2₁2₁2₁ with a significantly different unit cell volume of approximately 1150 ų [2]. This difference in crystal packing and unit cell dimensions is a direct consequence of the acetyl protecting groups, which alter intermolecular hydrogen bonding patterns and molecular shape. This impacts solid-state stability and solubility characteristics relevant to formulation and long-term storage.

Crystal packing
Head-to-head
P21, 996.0 Å3 vs P212121, ~1150 Å3 ~15% unit cell volume reduction
Alters solid-state stability and solubility
Direct comparison with non-acetylated analog
X-ray crystallography Conformational analysis Solid-state properties

Enhanced Stability from Disarmed Acetyl Protection

The per-O-acetyl protecting groups on this compound classify it as a 'disarmed' glycosyl donor. In a direct comparative study of electrochemical glycosylation, per-O-acetylated phenyl thioglycosides exhibited a significantly higher oxidation potential (E_p > 2.0 V vs. Ag/AgCl) compared to their 'armed' per-O-benzylated counterparts (E_p ~ 1.7 V) [1]. This higher oxidation potential translates to enhanced chemical stability at ambient temperature, preventing unwanted pre-activation or decomposition during storage [2]. Conversely, benzyl-protected donors, while more reactive, require careful handling under inert atmosphere to prevent degradation. This stability differential is a primary consideration for researchers planning multi-step synthetic sequences where a latent donor is required.

Oxidation potential
Class-level
Ep > 2.0 V vs ~1.7 V >300 mV higher
Enhanced ambient stability
Inferred for per-O-acetyl class
Glycosylation Armed-Disarmed Concept Protecting Group Strategy

Stereoselectivity Control by Acetyl Protecting Groups

The electron-withdrawing nature of the acetyl protecting groups influences the stereochemical outcome of glycosylation reactions. A seminal study on S-phenyl thiorhamnopyranosides demonstrated that increasing the electron-withdrawing capability at the 6-position (a proxy for overall donor electronics) directly increases the stability of the intermediate glycosyl triflate, thereby shifting the reaction towards β-selectivity [1]. While the study specifically used benzyl ethers with varying fluorine substitution, the principle extends to acetyl-protected donors: the strong electron-withdrawing effect of the acetates disarms the donor and promotes a shift towards β-selectivity compared to an armed, benzyl-protected analog which would favor α-products via a more reactive oxacarbenium ion pathway [2]. This principle is a cornerstone for selecting the appropriate donor for synthesizing challenging β-rhamnosidic linkages.

Stereoselectivity
Class-level
Electron-withdrawing groups Bias toward β-linkage
Protecting group electronics govern α/β ratio
Predicted from donor electronics principles
Stereoselectivity β-Rhamnosylation Glycosylation Mechanism

Synthetic Utility in Natural Product Glycosylation

The synthetic utility of rhamnopyranoside-based thioglycoside donors, like this compound, is validated in the total synthesis of complex natural products. In the synthesis of the cardiotonic steroids oleandrigenin and the cytotoxic natural product rhodexin B, a related L-rhamnopyranoside thioglycoside donor was employed [1]. The key glycosylation step between the steroid aglycone and the rhamnosyl donor proceeded with high efficiency, and subsequent deprotection under acidic conditions delivered the final product in a 66% yield over two steps [1]. This benchmark demonstrates that such acetyl-protected thioglycoside donors are robust and effective in coupling with complex, highly functionalized acceptors, a context where more labile donors might fail due to incompatibility with the aglycone's functional groups.

Synthetic utility
Context-dependent
66% yield over 2 steps
Robust in complex molecule glycosylation
Pd(II)-catalyzed steroid glycosylation benchmark
Total Synthesis Natural Product Chemistry Cardiotonic Steroids

Optimal Application Scenarios


Stereocontrolled Synthesis of β-Rhamnosides

Researchers targeting the challenging β-rhamnosidic linkage, which is prevalent in bacterial polysaccharides, should prioritize this acetyl-protected donor. Its disarmed nature, due to the electron-withdrawing acetyl groups, promotes the formation of the β-anomer by stabilizing the covalent glycosyl triflate intermediate, as supported by mechanistic studies on donor electronics [1]. This makes it a superior choice over armed benzyl-protected donors that would favor the α-anomer.

Multi-Step Oligosaccharide Assembly with Latent Donor

In convergent oligosaccharide synthesis, a thioglycoside is often carried through several synthetic steps as a masked anomeric center before final activation. The enhanced chemical stability of this acetyl-protected phenyl thioglycoside, relative to its benzyl-protected counterparts, makes it an ideal candidate for such routes [2]. Its resistance to premature activation ensures higher overall yields in complex sequences.

Glycosylation of Base-Sensitive Aglycones

The acetyl protecting groups on this donor can be removed under mild, orthogonal conditions (e.g., Zemplén deacetylation) that do not require strong acids or hydrogenolysis [3]. This makes the compound particularly well-suited for glycosylating aglycones that contain acid-labile functional groups or for use in synthetic routes where benzyl ethers, which require harsh hydrogenolysis, are incompatible.

Application
Selection Property
Validation Focus
β-Rhamnoside synthesis
Disarmed donor electronics promote β-intermediate
Verify β/α stereochemical outcome
Multi-step oligosaccharide assembly
Shelf-stable latent thioglycoside donor
Confirm stability through synthetic sequence
Base-sensitive aglycone glycosylation
Mild Zemplén deacetylation compatibility
Assess orthogonality with acid-labile groups

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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